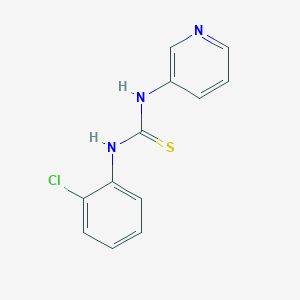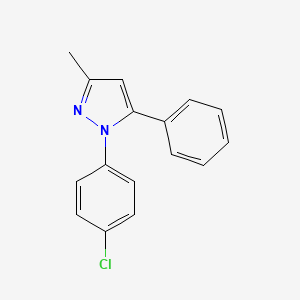![molecular formula C15H14FNO2 B11086870 2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro-](/img/structure/B11086870.png)
2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]phenyl methyl ether is a fluorinated benzoxazine derivative. This compound is known for its unique chemical structure, which includes a benzoxazine ring fused with a fluorinated phenyl group. The presence of fluorine in the molecule enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-2H-1,3-benzoxazin-3(4H)-yl]phenyl methyl ether typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol and a suitable aldehyde or ketone.
Etherification: The final step involves the etherification of the phenyl group with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
2-[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]phenyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-2H-1,3-benzoxazin-3(4H)-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Another fluorinated benzoxazine derivative with similar chemical properties.
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: A nitro-substituted benzoxazine with distinct reactivity and applications.
Uniqueness
2-[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]phenyl methyl ether stands out due to its unique combination of a fluorinated benzoxazine ring and a phenyl methyl ether group. This structure imparts enhanced chemical stability, biological activity, and versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
6-fluoro-3-(2-methoxyphenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H14FNO2/c1-18-15-5-3-2-4-13(15)17-9-11-8-12(16)6-7-14(11)19-10-17/h2-8H,9-10H2,1H3 |
InChI Key |
RQWKTLWYEUWDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC(=C3)F)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B11086795.png)
![N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B11086802.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086810.png)

![5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11086825.png)
![(1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11086828.png)
![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11086830.png)

![Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11086842.png)
![4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)phenyl thiocyanate](/img/structure/B11086844.png)
![6-[(E)-(4-bromophenyl)(2-phenylhydrazinylidene)methyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11086848.png)
![1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11086854.png)

![3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11086868.png)
